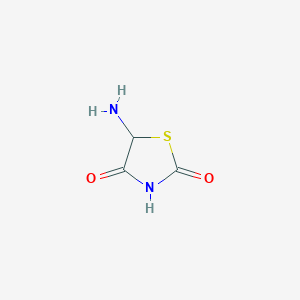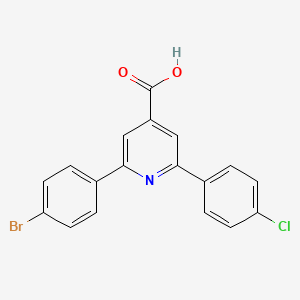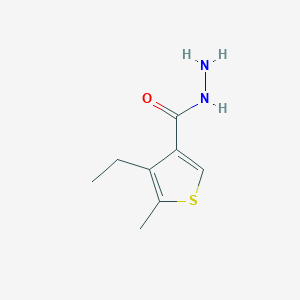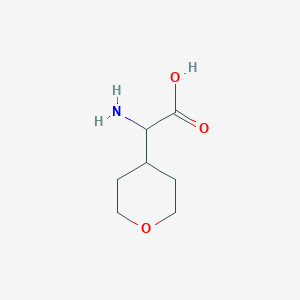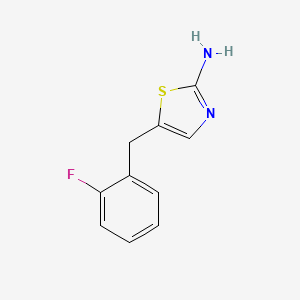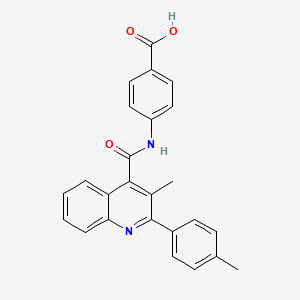
Cyclopentanesulfonyl chloride
概要
説明
Cyclopentanesulfonyl chloride is a compound that is related to various cyclopentane derivatives, which are of interest in the field of organic chemistry due to their unique properties and potential applications. While the provided papers do not directly discuss cyclopentanesulfonyl chloride, they do provide insights into the behavior of similar cyclopentane-based compounds and their derivatives. For instance, cyclopentanol, a related compound, exhibits a fully ordered high-pressure crystal structure and forms hydrogen-bonded molecular chains under certain conditions . Additionally, cyclopentane itself is known to form hydrates with water and can influence the phase equilibrium conditions of gas mixtures . These findings suggest that cyclopentanesulfonyl chloride may also exhibit interesting structural and physical properties.
Synthesis Analysis
The synthesis of cyclopentanesulfonyl chloride would likely involve the introduction of a sulfonyl chloride group into a cyclopentane molecule. Although the papers provided do not detail the synthesis of cyclopentanesulfonyl chloride specifically, they do mention the synthesis of related compounds. For example, cyclopropanesulfonyl chloride has been synthesized, and its hydrolysis and reactions with tertiary amines have been studied . This suggests that similar synthetic routes could potentially be applied to the production of cyclopentanesulfonyl chloride.
Molecular Structure Analysis
The molecular structure of cyclopentanesulfonyl chloride would be characterized by the presence of a cyclopentane ring and a sulfonyl chloride group. The high-pressure polymorphism of cyclopentanol indicates that cyclopentane derivatives can adopt different crystal structures under varying conditions . This knowledge can be extrapolated to hypothesize about the potential structural characteristics of cyclopentanesulfonyl chloride, although direct studies would be required for confirmation.
Chemical Reactions Analysis
Cyclopentanesulfonyl chloride, as a sulfonyl chloride derivative, would be expected to undergo nucleophilic substitution reactions, similar to other sulfonyl chlorides. The reactivity of cyclopentanesulfonyl chloride could be influenced by the cyclopentane ring, as seen in the study of nucleophilic displacement reactions of various cycloalkyl p-toluenesulfonates and halides . These reactions could include hydrolysis, reactions with amines, and other nucleophilic displacements.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentanesulfonyl chloride would be influenced by both the cyclopentane ring and the sulfonyl chloride functional group. While the papers do not provide specific data on cyclopentanesulfonyl chloride, they do offer insights into the properties of related compounds. For example, cyclopentane-1,3-diones have been shown to have pKa values in the range of carboxylic acids and can act as isosteres for carboxylic acid functional groups . This suggests that cyclopentanesulfonyl chloride could also have acidic properties and potentially serve as a functional group isostere in various chemical contexts.
科学的研究の応用
Beckmann Rearrangement Catalyst
Cyclopentanesulfonyl chloride is utilized in the Beckmann rearrangement of ketoximes into amides. This process involves converting ketoximes into corresponding amides with high catalytic efficiency and yields, under mild conditions and with good to excellent yields, as demonstrated in the research by (Hong-Jun Pi et al., 2009).
Radical Chain Reaction in Organic Synthesis
In organic synthesis, cyclopentanesulfonyl chloride is involved in radical chain reactions to convert terminal alkynes into arenesulfonylmethylcyclopentanes, as detailed in the study by (C. Gloor et al., 2017). This reaction includes a radical addition-translocation-cyclization process.
Desalination via Hydrate Formation
Cyclopentane, a related compound to cyclopentanesulfonyl chloride, has been employed as a secondary hydrate guest to facilitate the formation of hydrates for seawater desalination. The use of cyclopentane in this context is explored in studies like that of (Qiunan Lv et al., 2019).
Electrophilic Monoactivation in Chemical Reactions
Cyclopentanesulfonyl chloride is involved in the electrophilic monoactivation of β-cyclodextrin, as investigated in the study by (H. Law et al., 2011). This process is significant for the selective transformation of chemical compounds.
CO2 Capture Applications
Cyclopentane, as a water-insoluble clathrate former, is significant in the thermodynamic promotion of clathrate-based CO2 capture from simulated flue gas, as outlined in the research by (Soyoung Kim et al., 2017).
Safety And Hazards
特性
IUPAC Name |
cyclopentanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVKYZHPDGEECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395440 | |
| Record name | Cyclopentanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanesulfonyl chloride | |
CAS RN |
26394-17-2 | |
| Record name | Cyclopentanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

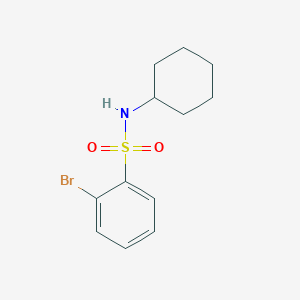
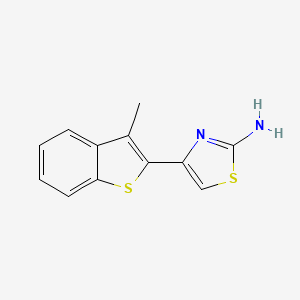
![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)
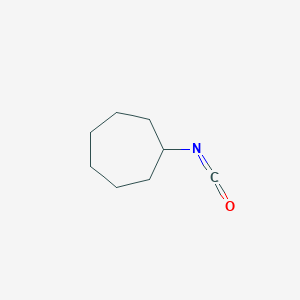
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)
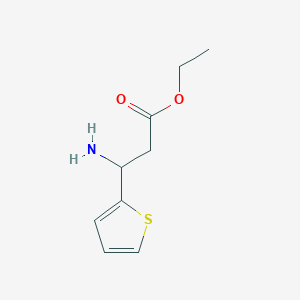
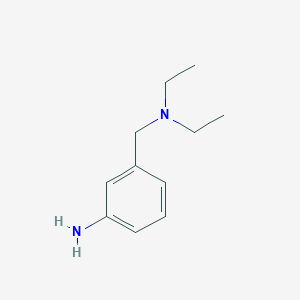
![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)
